2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide
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Overview
Description
2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of dichloro groups, a phenylpyrrolidinyl moiety, and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzohydrazide. This intermediate is then reacted with 2,5-dioxo-1-phenylpyrrolidine-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzohydrazide: Shares the benzohydrazide moiety but lacks the phenylpyrrolidinyl group.
2,5-dioxo-1-phenylpyrrolidine-3-carboxylic acid: Contains the phenylpyrrolidinyl group but lacks the dichloro and benzohydrazide groups.
Uniqueness
2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13Cl2N3O3 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-10-6-7-12(13(19)8-10)16(24)21-20-14-9-15(23)22(17(14)25)11-4-2-1-3-5-11/h1-8,14,20H,9H2,(H,21,24) |
InChI Key |
BTSWTVVDNLSYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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